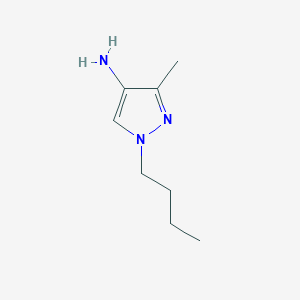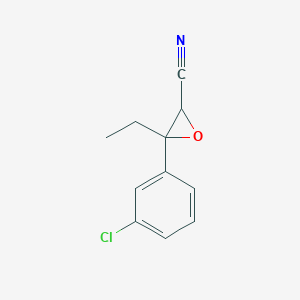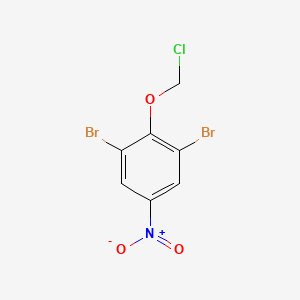
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products may include triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides, resulting in the formation of substituted triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.
Biology: In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The unique structure of this compound makes it a candidate for such studies.
Medicine: Triazole compounds are known for their pharmacological properties. This compound may be investigated for its potential therapeutic applications, including antifungal, antiviral, and anti-inflammatory activities.
Industry: In industrial applications, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the production of specialty polymers.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In biological systems, triazole compounds often interact with enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may be crucial for its biological activity. The molecular targets and pathways involved vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound of the triazole family, which lacks the methyl and isopropyl substituents.
1-Methyl-1H-1,2,3-triazole: A similar compound with a methyl group at the 1-position but without the isopropyl group.
4-Isopropyl-1H-1,2,3-triazole: A compound with an isopropyl group at the 4-position but without the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C6H12N4 |
|---|---|
Poids moléculaire |
140.19 g/mol |
Nom IUPAC |
3-methyl-5-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-4(2)5-6(7)10(3)9-8-5/h4H,7H2,1-3H3 |
Clé InChI |
JBMGOPYYBCEFIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(N=N1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


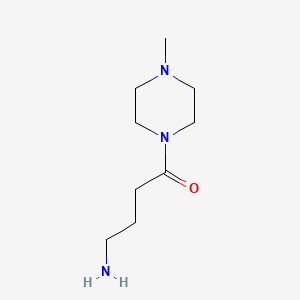



![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
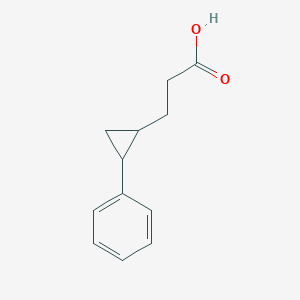
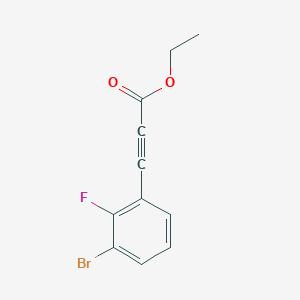
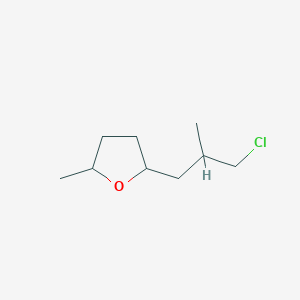
![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
![5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
